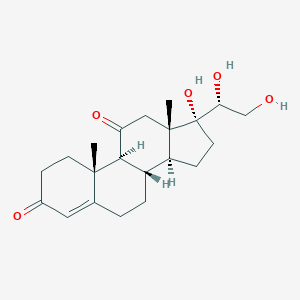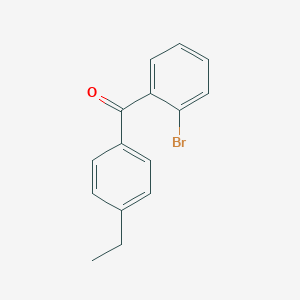
2-Bromo-4'-ethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4’-ethylbenzophenone is a synthetic organic compound that belongs to the family of benzophenones. It has a molecular formula of C15H13BrO .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4’-ethylbenzophenone consists of a carbonyl group (C=O) attached to two phenyl rings . One of the phenyl rings is substituted with a bromine atom, and the other is substituted with an ethyl group . The InChI code for the compound is 1S/C15H13BrO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 .Physical And Chemical Properties Analysis
2-Bromo-4’-ethylbenzophenone has a molecular weight of 289.17 g/mol . It has a XLogP3-AA value of 4.8, indicating its lipophilicity . It has zero hydrogen bond donors and one hydrogen bond acceptor . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 288.01498 g/mol . The topological polar surface area is 17.1 Ų . The compound has a complexity of 256 .Scientific Research Applications
Organic Synthesis
“2-Bromo-4’-ethylbenzophenone” is a significant intermediate in organic synthesis . It is used in the production of various chemicals, including pharmaceuticals and pesticides .
Bromination Reaction
The bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry . “2-Bromo-4’-ethylbenzophenone” is a product of the α-bromination reaction of carbonyl compounds .
Experimental Teaching
The bromination reaction of “2-Bromo-4’-ethylbenzophenone” is used in experimental teaching to enhance students’ understanding of organic reaction principles . It is also used to cultivate scientific literacy, research ability, innovation ability, and awareness of international frontier trends .
Photochemistry
“2-Bromo-4’-ethylbenzophenone” has the ability to form radicals in the presence of ultraviolet radiation . This gives rise to some interesting photochemistry which transforms them into benzopinacols .
Spectral Investigation
Experimental and theoretical spectral investigation of “2-Bromo-4’-ethylbenzophenone” is performed by IR spectroscopy and density functional theory (DFT) . This helps in the conformational analysis of the compound .
Chemical Innovation Experiment
“2-Bromo-4’-ethylbenzophenone” is used in chemical innovation experiments . For example, the optimized synthesis method of 2-bromo-4’-chloro-acetophenone was assessed through innovative experiments .
Safety and Hazards
2-Bromo-4’-ethylbenzophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation and serious eye damage or eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ . Personal protective equipment and face protection should be worn when handling this chemical . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .
Mechanism of Action
Target of Action
This compound is a chemical intermediate and is often used in research and industrial applications
Biochemical Pathways
Benzophenone derivatives have been studied for their potential antimicrobial and anticancer properties, suggesting they may interact with multiple biochemical pathways . .
Result of Action
As a chemical intermediate, it is primarily used in the synthesis of other compounds
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability and activity of 2-Bromo-4’-ethylbenzophenone. For instance, in environmental science, the study of brominated compounds like 2-Bromo-4’-ethylbenzophenone is crucial for understanding the formation of toxic substances such as dioxins and furans during combustion processes.
properties
IUPAC Name |
(2-bromophenyl)-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETFDBLPQUNDGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641760 |
Source


|
| Record name | (2-Bromophenyl)(4-ethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4'-ethylbenzophenone | |
CAS RN |
137327-29-8 |
Source


|
| Record name | (2-Bromophenyl)(4-ethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

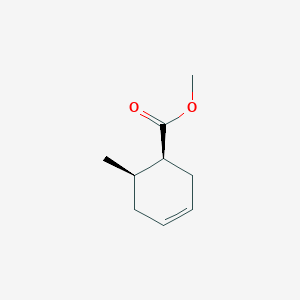
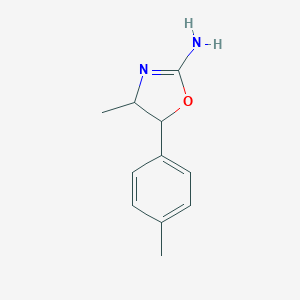

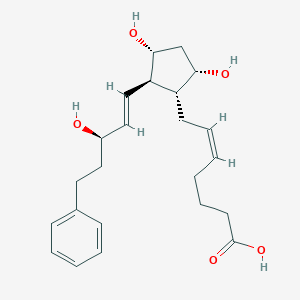
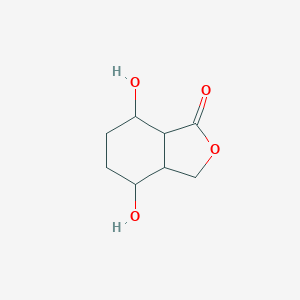
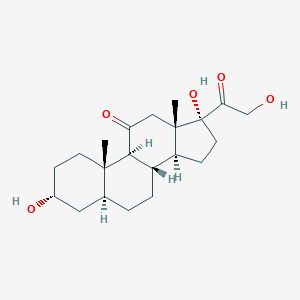
![ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145566.png)
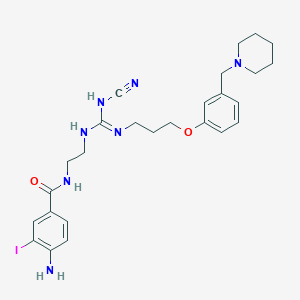
![ethyl (2S,4R)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145570.png)
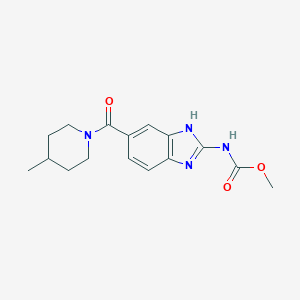


![Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester](/img/structure/B145578.png)
